Methyl 3-(2-phenylhydrazono)butanoate
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Overview
Description
Methyl 3-(2-phenylhydrazono)butanoate is an organic compound with the molecular formula C11H14N2O2. It is a derivative of butanoic acid and features a phenylhydrazono group attached to the third carbon of the butanoate chain. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-phenylhydrazono)butanoate can be synthesized through the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in ethanol for several hours, followed by purification through recrystallization .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-phenylhydrazono)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The phenylhydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-phenylhydrazono)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-phenylhydrazono)butanoate involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-phenylhydrazono)butanoate
- Methyl 3-(2-phenylhydrazono)propanoate
- Methyl 3-(2-phenylhydrazono)pentanoate
Uniqueness
Methyl 3-(2-phenylhydrazono)butanoate is unique due to its specific substitution pattern and the presence of the phenylhydrazono group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
113307-37-2 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl (3E)-3-(phenylhydrazinylidene)butanoate |
InChI |
InChI=1S/C11H14N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3/b12-9+ |
InChI Key |
YSKRVJSWYOPWNW-FMIVXFBMSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/CC(=O)OC |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)CC(=O)OC |
Origin of Product |
United States |
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